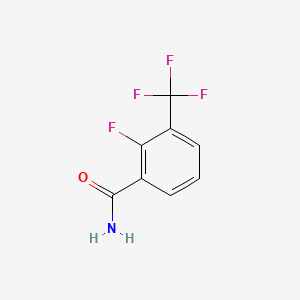

2-Fluoro-3-(trifluoromethyl)benzamide

Descripción

Significance of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry and Agrochemical Science

The benzamide scaffold is a privileged structure in chemical research, forming the core of numerous biologically active compounds. wikipedia.org Its derivatives are characterized by a benzene (B151609) ring attached to an amide group, a structure that is stable and capable of forming hydrogen bonds, which facilitates interactions with biological targets like enzymes and receptors. researchgate.netnih.gov

In medicinal chemistry, benzamide derivatives have been extensively explored and developed into therapeutic agents for a wide range of conditions. researchgate.net Their diverse biological activities are a testament to the versatility of the benzamide core, which can be readily modified with various functional groups to tune its pharmacological profile. ontosight.ai Recent research has continued to uncover new potential, such as the investigation of benzamide derivatives as glucokinase activators for the treatment of diabetes. nih.gov

| Field | Biological Activities and Applications |

|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antidepressant, Antidiabetic. researchgate.netontosight.ainih.govontosight.aiontosight.ai |

| Agrochemical Science | Insecticides, Herbicides, Fungicides. nih.govontosight.ainih.govgoogle.com |

In the agrochemical sector, benzamides are crucial for developing new crop protection agents. They have been successfully commercialized as both herbicides and pesticides. ontosight.ai Research continues to generate novel benzamide compounds with potent insecticidal activity against significant agricultural pests like Spodoptera frugiperda. nih.gov The development of these compounds is vital for ensuring global food security.

The Strategic Role of Fluorine and Trifluoromethyl Moieties in Bioactive Compounds

The incorporation of fluorine and trifluoromethyl (-CF₃) groups into organic molecules is a well-established strategy in modern drug and agrochemical design. mdpi.comresearchgate.nethovione.com These moieties can profoundly alter a compound's physical and biological properties, often leading to enhanced performance. nih.gov

The fluorine atom, despite being the most electronegative element, is small in size, allowing it to replace a hydrogen atom with minimal steric disruption. researchgate.net This substitution can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. mdpi.comnih.gov Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which can improve a molecule's bioavailability. researchgate.netnih.gov The introduction of fluorine often increases lipophilicity, which can enhance a molecule's ability to permeate biological membranes. researchgate.netnih.gov

| Moiety | Key Physicochemical and Biological Effects |

|---|---|

| Fluorine (–F) | Increases metabolic stability, enhances membrane permeability, modulates pKa, can increase binding affinity. researchgate.netnih.govnih.gov |

| Trifluoromethyl (–CF₃) | Enhances lipophilicity, improves metabolic stability, increases binding affinity and bioavailability, provides steric bulk. mdpi.comhovione.comwechemglobal.com |

Overview of Current Research Trajectories Involving 2-Fluoro-3-(trifluoromethyl)benzamide

While direct and extensive research publications detailing the final applications of this compound are limited, its structure strongly suggests its role as a key intermediate or building block in the synthesis of more complex, high-value molecules. The strategic placement of the fluoro and trifluoromethyl groups on the benzamide core makes it an attractive starting material for creating novel derivatives with tailored properties for pharmaceutical and agrochemical applications.

Research on structurally similar compounds provides insight into the potential trajectories for this molecule. For instance, related trifluoromethylbenzamides have been investigated as precursors for antitubercular agents. nih.gov The synthesis of various substituted benzamides is a common theme in the development of new insecticides and fungicides, where the specific arrangement of substituents is critical for biological activity. nih.govmdpi.commdpi.com

A notable example of a complex molecule that incorporates the 2-fluoro-3-(substituted)benzamide core is found in the agrochemical industry. The compound N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide is listed as an active component in a seed treatment product, highlighting the utility of this chemical scaffold in developing modern crop protection solutions. basf.com This indicates a clear research trajectory where this compound could serve as a precursor for creating new pesticides by undergoing further chemical modifications. The development of synthetic methods for related compounds, such as 2-trifluoromethyl benzamide, is also an active area of research, underscoring the industrial importance of this class of molecules. google.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMUBYIIPNQHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345583 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-60-9 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Fluoro 3 Trifluoromethyl Benzamide

Convergent and Divergent Synthetic Routes

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide can be achieved through several strategic routes, each offering distinct advantages in terms of precursor availability, reaction efficiency, and scalability. These methods range from classical amide bond formations to more complex multi-step sequences and modern catalytic approaches.

A primary and convergent route to this compound involves the formation of an amide bond from a corresponding activated carboxylic acid derivative, typically an acyl chloride, and an amine source. This well-established method is reliable and proceeds in high yield.

The synthesis begins with 2-Fluoro-3-(trifluoromethyl)benzoic acid. This precursor is converted into the highly reactive 2-Fluoro-3-(trifluoromethyl)benzoyl chloride. This activation is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a versatile intermediate that can react with a variety of nucleophiles.

In the final step, the 2-Fluoro-3-(trifluoromethyl)benzoyl chloride is reacted with an ammonia (B1221849) equivalent. Aqueous ammonia or ammonium (B1175870) hydroxide (B78521) serves as a direct source of the amino group, leading to the formation of the target primary amide, this compound, through nucleophilic acyl substitution.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 2-Fluoro-3-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | Acyl Chloride Formation |

| 2 | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | This compound | Nucleophilic Acyl Substitution |

Divergent synthetic strategies often commence from readily available halogenated aromatic compounds, building the molecule through a sequence of functional group interconversions. A notable example starts with 2,3-dichlorobenzotrifluoride. This multi-step process involves the sequential transformation of the chloro-substituents to introduce the required fluoro and amide functionalities.

The key steps in this pathway are:

Selective Fluorination : The process begins with the selective replacement of one chlorine atom with fluorine. This is typically achieved using a fluorinating agent like potassium fluoride (B91410) (KF) under conditions that favor monosubstitution, yielding 2-fluoro-3-chlorobenzotrifluoride.

Cyanation : The remaining chlorine atom is then substituted with a cyano group. This nucleophilic substitution reaction, often using a cyanide salt such as copper(I) cyanide, introduces the nitrogen and carbon atom required for the final amide group. The intermediate formed is 2-fluoro-3-(trifluoromethyl)benzonitrile.

Hydrolysis : The final step is the controlled hydrolysis of the nitrile (cyano) group. Treatment with acid or base under carefully controlled temperature and concentration can convert the nitrile into a primary amide, affording the desired this compound.

This approach is particularly valuable in industrial settings where the cost and availability of the initial halogenated raw materials are advantageous.

| Step | Starting Material | Key Transformation | Product |

| 1 | 2,3-Dichlorobenzotrifluoride | Selective Fluorination | 2-Fluoro-3-chlorobenzotrifluoride |

| 2 | 2-Fluoro-3-chlorobenzotrifluoride | Cyanation (Cl → CN) | 2-Fluoro-3-(trifluoromethyl)benzonitrile |

| 3 | 2-Fluoro-3-(trifluoromethyl)benzonitrile | Partial Hydrolysis | This compound |

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed cross-coupling reactions offer powerful, albeit theoretical in this specific case, routes for constructing the C-N bond in this compound.

Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation. A plausible synthetic route would involve the coupling of an aryl halide, such as 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, with an ammonia surrogate. wikipedia.org The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos). nih.gov A strong base, like sodium tert-butoxide, is required to facilitate the catalytic cycle. wikipedia.org While direct amination with ammonia can be challenging, advanced catalyst systems have been developed that allow for the use of ammonia salts or other ammonia equivalents. organic-chemistry.org

Palladium-Catalyzed Aminocarbonylation: Another potential strategy is aminocarbonylation. This reaction introduces both a carbonyl group and an amino group in a single step. acs.org It would involve the reaction of an aryl halide, such as 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, with carbon monoxide and ammonia in the presence of a palladium catalyst. acs.org This method efficiently constructs the benzamide (B126) functionality directly from the corresponding aryl halide precursor.

| Strategy | Aryl Precursor | Coupling Partner(s) | Catalyst System | Key Bond Formed |

| Buchwald-Hartwig Amination | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | Ammonia or equivalent | Palladium / Phosphine Ligand | Aryl C-N |

| Aminocarbonylation | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | Carbon Monoxide (CO) + Ammonia (NH₃) | Palladium Catalyst | Aryl C-C(O)N |

Functionalization and Derivatization Strategies

The aromatic ring of this compound is substituted with groups that strongly influence its reactivity, allowing for selective functionalization through electrophilic or nucleophilic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction on this compound are governed by the electronic effects of the existing substituents (-F, -CF₃, -CONH₂).

-F (Fluoro group): Inductively electron-withdrawing but mesomerically electron-donating. It is a deactivating group but directs incoming electrophiles to the ortho and para positions.

-CF₃ (Trifluoromethyl group): A very strong electron-withdrawing group through induction. It is strongly deactivating and a powerful meta-director.

-CONH₂ (Amide group): An electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position relative to itself.

The combined effect of these groups renders the aromatic ring highly electron-deficient and thus deactivated towards EAS, meaning harsh reaction conditions would be required. The directing effects are competitive. The powerful meta-directing influence of the -CF₃ group would strongly favor substitution at the C5 position. The amide group would also direct meta to the C5 position. The fluorine group's para-directing effect would favor the C5 position as well. Therefore, electrophilic attack is most likely to occur at the C5 position, which is meta to both the -CF₃ and -CONH₂ groups and para to the -F group.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CONH₂ | C1 | Deactivating | meta |

| -F | C2 | Deactivating | ortho, para |

| -CF₃ | C3 | Strongly Deactivating | meta |

| Net Effect | Ring | Highly Deactivated | Substitution favored at C5 |

Nucleophilic aromatic substitution (SₙAr) is a key transformation for aryl halides bearing strong electron-withdrawing groups. In this compound, the fluorine atom at the C2 position is activated for displacement by nucleophiles.

This activation is due to the presence of the powerful electron-withdrawing trifluoromethyl group (-CF₃) at the ortho position (C3) and the amide group (-CONH₂) at the other ortho position (C1). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the fluorine.

The mechanism proceeds in two steps:

Addition: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing -CF₃ and -CONH₂ groups.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

This reactivity allows for the facile introduction of a wide range of functional groups at the C2 position, making this compound a valuable precursor for synthesizing more complex derivatives.

Modifications of the Amide Group

The amide functional group within this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications can significantly alter the molecule's biological and chemical properties.

Key transformations involving the amide group include:

Dehydration to Nitriles: The amide can be converted to a nitrile, 2-fluoro-3-(trifluoromethyl)benzonitrile, through dehydration. This reaction can be achieved using various dehydrating agents. One patented method describes the dehydration of amides to nitriles using a sulfur trioxide-tertiary amine adduct in a basic reaction medium. google.com This transformation is valuable as the nitrile group can undergo further reactions.

Hofmann Rearrangement: This reaction converts the primary amide into a primary amine with one fewer carbon atom, yielding 2-fluoro-3-(trifluoromethyl)aniline. wikipedia.org The Hofmann rearrangement typically involves treating the amide with bromine and a strong base, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com Various reagents can be substituted for bromine, including N-bromosuccinimide (NBS) and lead tetraacetate. wikipedia.org

Reduction to Amines: The amide group can be reduced to an amine. Powerful reducing agents are typically required for this transformation to yield [2-fluoro-3-(trifluoromethyl)phenyl]methanamine.

N-Alkylation/N-Arylation: The nitrogen atom of the amide can be substituted with alkyl or aryl groups. This is typically achieved by deprotonating the amide with a base, followed by reaction with an appropriate electrophile, such as an alkyl or aryl halide.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Dehydration | Sulfur trioxide-tertiary amine adduct google.com | 2-Fluoro-3-(trifluoromethyl)benzonitrile |

| Hofmann Rearrangement | Br₂, NaOH wikipedia.orgmasterorganicchemistry.com | 2-Fluoro-3-(trifluoromethyl)aniline |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | [2-Fluoro-3-(trifluoromethyl)phenyl]methanamine |

| N-Alkylation/N-Arylation | Base, Alkyl/Aryl halide | N-substituted-2-fluoro-3-(trifluoromethyl)benzamide |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to develop more environmentally sustainable and efficient processes.

Efforts in green chemistry often focus on minimizing or eliminating the use of hazardous solvents and catalysts. Recent research has demonstrated the feasibility of solvent- and catalyst-free approaches for the synthesis of fluorinated compounds. mdpi.com While not specific to this compound, these methodologies, which can be induced by direct hydrogen-bond interactions between reactants, offer a promising avenue for its greener synthesis. mdpi.com For instance, a metal-free, multi-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, showcasing the potential for catalyst-free approaches in constructing complex molecules containing the trifluoromethyl group. frontiersin.orgnih.govfrontiersin.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. This technology has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and covalent organic frameworks (COFs). nih.govmdpi.com

A notable example, although not directly for the title compound, is the microwave-assisted Fries rearrangement for the synthesis of a related fluorinated benzamide derivative, which was achieved under catalyst- and solvent-free conditions. nih.gov This highlights the potential of microwave irradiation to facilitate reactions that might otherwise require harsh conditions. nih.gov Microwave technology has also been utilized for the preparation of trifluoroacetaldehyde (B10831) from its hemiacetal, demonstrating its utility in handling and generating reactive fluorinated synthons. nih.govresearchgate.net The rapid and efficient heating provided by microwaves can be particularly advantageous for the synthesis of this compound, potentially leading to shorter reaction times and improved energy efficiency compared to conventional heating methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Reaction Conditions | Often requires harsher conditions | Can often proceed under milder conditions |

| Yields | Variable | Often improved |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the chemical environments of magnetically active nuclei within a molecule. For 2-Fluoro-3-(trifluoromethyl)benzamide, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its proton, carbon, and fluorine frameworks.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound reveals the distinct signals corresponding to the protons in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the signals for the three protons on the benzene (B151609) ring. The chemical shifts, multiplicities, and coupling constants of these protons are influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and benzamide (B126) functional groups.

The amide protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The precise assignment of the aromatic protons requires consideration of the through-bond coupling interactions with neighboring protons and fluorine atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

Note: Specific experimental data for chemical shifts and coupling constants are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. Furthermore, the coupling between the carbon atoms and the attached fluorine atoms (¹³C-¹⁹F coupling) provides valuable structural information.

The spectrum is expected to show signals for the carbonyl carbon of the amide group, the carbon of the trifluoromethyl group (which typically appears as a quartet due to coupling with the three fluorine atoms), and the six carbons of the aromatic ring. The carbons directly bonded to fluorine or the trifluoromethyl group will exhibit characteristic splitting patterns and coupling constants.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | C=O |

| Data not available | Quartet | Data not available | CF₃ |

| Data not available | Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Data not available | Aromatic C |

Note: Specific experimental data for chemical shifts and coupling constants are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

¹⁹F NMR Spectroscopic Analysis and Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environments of fluorine atoms within a molecule. In this compound, two distinct fluorine environments are present: the single fluorine atom attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group.

The spectrum is expected to show two main signals. The signal for the trifluoromethyl group will typically appear as a singlet, while the signal for the aromatic fluorine atom may exhibit coupling to nearby protons, resulting in a more complex multiplet. The chemical shifts of these signals provide insight into the electronic effects of the surrounding substituents.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| Data not available | Singlet | -CF₃ |

Note: Specific experimental data for chemical shifts are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound are expected to display a series of absorption and scattering bands corresponding to the vibrations of its constituent functional groups. Key expected vibrations include:

N-H stretching: The amide N-H group typically shows symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹.

C=O stretching: The carbonyl group of the amide (Amide I band) gives rise to a strong absorption band, usually in the range of 1630-1695 cm⁻¹.

Aromatic C-H stretching: These vibrations are generally observed above 3000 cm⁻¹.

C-F stretching: The vibrations of the C-F bonds of both the aromatic fluorine and the trifluoromethyl group are expected to produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C stretching: These vibrations usually appear in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100-3500 | 3100-3500 |

| C-H Aromatic Stretch | >3000 | >3000 |

| C=O Stretch (Amide I) | 1630-1695 | 1630-1695 |

| C=C Aromatic Stretch | 1400-1600 | 1400-1600 |

Note: Specific experimental frequencies are not publicly available in the searched literature. The table provides expected ranges based on known functional group absorptions.

Correlative Studies with Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes and to aid in the assignment of experimental spectra, theoretical calculations are often employed. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies of molecules.

For related compounds, such as 2-fluorobenzamide, studies have shown a good correlation between the vibrational frequencies calculated using DFT methods and those observed experimentally in FT-IR and FT-Raman spectra. This correlative approach allows for a more confident assignment of the observed spectral bands to specific molecular motions. Similar computational studies on 2-(trifluoromethyl)benzamide (B1329304) have also been reported, highlighting the utility of this method for understanding the vibrational properties of this class of molecules. A similar approach for this compound would involve optimizing its geometry at a suitable level of theory and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within the benzamide chromophore, influenced by the electronic effects of the fluoro and trifluoromethyl substituents. The aromatic ring and the carbonyl group of the amide functionality contain π electrons and non-bonding (n) electrons, which can be excited to higher energy anti-bonding orbitals (π* and σ*).

The primary electronic transitions expected for this molecule are π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the benzene ring and the carbonyl group. The presence of the electron-withdrawing trifluoromethyl group and the moderately electron-withdrawing fluorine atom can influence the energy of these transitions. Generally, such substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzamide. For instance, studies on halogen-substituted benzamides have shown that substitution in the ortho position can lead to a long-wavelength shift. researchgate.net

The n→π* transitions involve the excitation of a non-bonding electron from the oxygen or nitrogen atom of the amide group to a π* anti-bonding orbital of the carbonyl group. These transitions are typically of lower intensity compared to π→π* transitions. The electronic environment created by the ortho-fluoro and meta-trifluoromethyl groups will modulate the energies of both the ground and excited states, thereby determining the precise wavelengths of maximum absorption.

Detailed experimental data on the specific absorption maxima (λmax) and molar absorptivity (ε) for this compound are not extensively documented in publicly available literature. However, based on the analysis of similar substituted benzamides, the UV-Vis spectrum is predicted to exhibit characteristic absorption bands in the ultraviolet region, reflecting its aromatic and amide functionalities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 207 g/mol , calculated from its chemical formula, C₈H₅F₄NO. High-resolution mass spectrometry would provide a more precise molecular weight, confirming the elemental composition. The NIST WebBook lists the molecular weight as 207.1250. nist.gov

Under electron ionization (EI), this compound will undergo fragmentation, producing a characteristic pattern of ions that aids in its structural identification. The fragmentation pathways of aromatic amides are well-established and can be predicted for this molecule.

A primary fragmentation event for aromatic amides involves the cleavage of the C-N bond, leading to the formation of a resonance-stabilized benzoyl cation. For this compound, this would result in the formation of the 2-fluoro-3-(trifluoromethyl)benzoyl cation. This cation is expected to be a prominent peak in the mass spectrum.

Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding a substituted phenyl cation. Other potential fragmentation pathways may involve the loss of the trifluoromethyl group or fluorine atom.

Predicted Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |

|---|---|---|

| [C₈H₅F₄NO]⁺ | 207 | Molecular Ion |

| [C₈H₄F₄O]⁺ | 191 | Loss of NH |

| [C₇H₄F₄]⁺ | 175 | Loss of CONH₂ |

| [C₇H₄F₃O]⁺ | 161 | Loss of F and CO |

It is important to note that the relative abundances of these fragment ions would need to be determined from an experimental mass spectrum. The fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of this compound.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

There are no published reports of the absolute structure determination of 2-Fluoro-3-(trifluoromethyl)benzamide using SCXRD. This technique would typically provide precise bond lengths, bond angles, and the definitive arrangement of atoms in the crystal lattice.

Crystal Packing Analysis and Intermolecular Interactions

Without a determined crystal structure, a detailed analysis of the crystal packing and the various intermolecular interactions that stabilize the solid-state form is not possible. This includes:

Conformational Analysis and Molecular Conformation in the Solid State

The preferred conformation of the molecule in the solid state, including the torsion angles between the aromatic ring and the amide group, has not been reported. Such an analysis would depend on the results of an SCXRD study.

Future research involving the successful crystallization and subsequent SCXRD analysis of this compound would be necessary to provide the scientific community with this fundamental structural information.

Torsion Angles of the Amide Linkage

The torsion angle of the amide linkage is a critical parameter that describes the planarity of the -C(=O)N- group. This angle is defined by the arrangement of atoms across the central C-N bond. In the solid state, the amide group typically exhibits a high degree of planarity due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.

While specific experimental data for this compound is unavailable, studies on other benzamides show that the torsion angles within the central amide segment, such as the C(aromatic)-C(=O)-N-H angle, tend to be close to 180°, indicating a trans (or anti) conformation which is generally favored. nih.govrsc.org Deviations from planarity can occur due to steric hindrance from bulky substituents or specific intermolecular interactions, such as hydrogen bonding within the crystal lattice. nih.gov A complete crystallographic study of this compound would be required to determine the precise torsion angles for its amide group.

Table 1: Representative Amide Torsion Angles in Related Benzamide (B126) Structures This table is illustrative and based on data from structurally related, but different, compounds to demonstrate typical values. No experimental data is available for this compound.

| Compound Fragment | Torsion Angle (°) | Reference |

|---|---|---|

| –Car—C(=O)—N—Car– (Molecule A) | 176.74 (12) | nih.gov |

Rotational Disorder Analysis of Substituents

In crystal structures, it is not uncommon for groups with rotational symmetry to exhibit disorder, where the group occupies multiple positions within the crystal lattice with varying occupancy. The trifluoromethyl (-CF₃) group is particularly known for this behavior due to its high symmetry and the relatively low energy barrier for rotation around the C-C bond that connects it to the aromatic ring. researchgate.net

This rotational disorder means that in the averaged crystal structure determined by X-ray diffraction, the three fluorine atoms may not be located in single, well-defined positions. iucr.orgresearchgate.net Instead, they might be modeled as occupying two or more overlapping orientations. This phenomenon is often temperature-dependent, with the disorder being more pronounced at higher temperatures and sometimes resolving into an ordered state upon cooling. nih.goviucr.org

A crystallographic investigation of this compound would analyze the electron density maps for the -CF₃ group to determine if such rotational disorder is present. If disorder exists, the refinement of the crystal structure would involve modeling the fluorine atoms across multiple positions with fractional occupancies. researchgate.net The fluorine substituent at the 2-position is not expected to exhibit rotational disorder as it is a single atom.

Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient publicly available research data to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the detailed computational and in silico modeling outline provided.

Detailed experimental and theoretical studies, such as Density Functional Theory (DFT) calculations and specific molecular docking analyses, have not been published for this particular compound. Key missing information includes:

Geometry Optimization and Conformational Stability Analysis: No specific studies detailing the optimized molecular structure or conformational preferences.

Electronic Properties: Lack of calculated values for the HOMO-LUMO gap and no published Molecular Electrostatic Potential (MEP) maps.

Vibrational Spectra: While the NIST database indicates an experimental IR spectrum exists, no studies comparing this with a predicted spectrum from DFT calculations are available. nist.gov

Thermochemical Properties: Only estimated values from property calculation methods are available, not specific data from dedicated DFT thermochemical analyses. chemeo.com

Molecular Docking: No literature was found detailing the docking of this compound into any specific protein targets to predict binding affinities or modes.

Generating content for the requested sections without this specific data would require extrapolation from unrelated compounds or fabrication of information, which would violate the core requirements for scientific accuracy and focus solely on the specified compound. Therefore, the requested article cannot be created at this time.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Studies

Identification of Key Interacting Residues in Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful in silico methods used to predict and analyze the binding of a ligand to a protein's active site. These techniques can identify key amino acid residues that are critical for the ligand's affinity and selectivity. For derivatives of benzamide (B126), these studies have been instrumental in guiding the development of potent inhibitors for various protein targets. scialert.netnih.gov

While specific molecular docking studies exclusively for 2-Fluoro-3-(trifluoromethyl)benzamide are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related molecules. The trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, can engage in favorable interactions with hydrophobic pockets within a protein's binding site. mdpi.com Furthermore, the fluorine atom and the amide group can act as hydrogen bond acceptors and donors, respectively, forming crucial hydrogen bonds with polar residues. nih.gov

For instance, in studies of benzamide derivatives targeting enzymes like Rho-associated kinase-1 (ROCK1), key interactions often involve hydrogen bonding with the hinge region of the kinase domain and hydrophobic interactions with residues in the back pocket. nih.gov It is plausible that this compound would engage in similar interactions. The amide moiety could form hydrogen bonds with backbone atoms of residues like methionine, while the fluorinated phenyl ring could occupy a hydrophobic pocket, with the trifluoromethyl group potentially forming specific interactions with nonpolar residues. The 2-fluoro substituent might also form specific contacts, such as with backbone NH groups, as has been observed for other fluorinated ligands. researchgate.net

A hypothetical molecular docking scenario for this compound with a generic kinase active site is presented below, illustrating potential key interactions.

| Potential Interacting Residue (Example) | Type of Interaction | Functional Group on this compound |

| Aspartic Acid | Hydrogen Bond | Amide N-H |

| Leucine | Hydrophobic Interaction | Phenyl Ring |

| Valine | Hydrophobic Interaction | Trifluoromethyl Group |

| Glycine | Hydrogen Bond | Amide C=O |

| Phenylalanine | π-π Stacking | Phenyl Ring |

This table is illustrative and based on common interactions observed for similar compounds. Specific interactions would depend on the actual protein target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

For benzamide derivatives, QSAR studies have been successfully employed to develop models that predict their inhibitory activity against various targets. nih.govnih.gov These models often use a combination of electronic, steric, and hydrophobic descriptors to build a predictive equation. For example, a 3D-QSAR study on a series of benzamide inhibitors of ROCK1 revealed that both steric and electrostatic fields were significant contributors to the model, indicating the importance of the shape and electronic properties of the molecules for their activity. nih.gov

While a specific QSAR model for this compound is not available, one could be developed by synthesizing a series of analogs with variations at different positions of the molecule and evaluating their biological activity. The data could then be used to generate a model that could predict the activity of other, unsynthesized compounds. Descriptors that would likely be important in such a model for this compound and its analogs would include:

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | Hammett constants (σ), Dipole moment | Modulating binding affinity through electrostatic interactions. |

| Steric | Molar refractivity (MR), Taft steric parameter (Es) | Influencing the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP, Hydrophobic field | Affecting membrane permeability and hydrophobic interactions with the target. |

| Topological | Molecular connectivity indices | Describing the size and shape of the molecule. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic or toxicity profiles. scispace.com Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govmdpi.com

For this compound, the presence of the trifluoromethyl group is known to often enhance metabolic stability and lipophilicity, which can in turn affect its absorption and distribution. mdpi.com However, high lipophilicity can also lead to issues with solubility and promiscuous binding. Computational tools can provide initial estimates of these properties.

A predictive ADMET profile for this compound can be generated using various in silico platforms. The following table provides a hypothetical prediction based on the known effects of its functional groups.

| ADMET Property | Predicted Outcome | Rationale |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | The molecule is relatively small and moderately lipophilic. |

| Caco-2 Permeability | Moderate to High | Expected to passively diffuse across cell membranes. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The lipophilicity imparted by the CF3 group may facilitate BBB passage. |

| Plasma Protein Binding (PPB) | High | Lipophilic compounds often exhibit high binding to plasma proteins like albumin. |

| Metabolism | ||

| CYP450 Inhibition | Potential for inhibition (e.g., CYP2D6, CYP3A4) | Aromatic systems can be substrates or inhibitors of CYP enzymes. |

| Metabolic Stability | Moderate to High | The trifluoromethyl group can block sites of metabolism. |

| Excretion | ||

| Primary Route | Likely renal and/or hepatic | Depending on metabolism and final polarity of metabolites. |

| Toxicity | ||

| AMES Mutagenicity | Unlikely to be mutagenic | The core structure is not a typical structural alert for mutagenicity. |

| hERG Blockade | Potential risk | Many small molecule kinase inhibitors have shown some hERG liability. |

| Acute Oral Toxicity | Moderate | Trifluoromethyl compounds can exhibit toxicity. researchgate.netnih.gov |

This table represents a hypothetical in silico prediction and would require experimental validation.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. researchgate.netrsc.org Computational methods, particularly those based on density functional theory (DFT), are widely used to predict the NLO properties of molecules. rsc.org Key parameters of interest include the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For a molecule to exhibit a significant NLO response, it typically requires a large dipole moment and a considerable difference between the ground and excited state dipole moments, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

While there are no specific computational studies on the NLO properties of this compound in the available literature, we can analyze its structure to make a qualitative prediction. The benzamide moiety itself has some degree of π-conjugation. The fluorine and trifluoromethyl groups are both strongly electron-withdrawing, which creates a significant dipole moment across the aromatic ring. However, the lack of a strong electron-donating group might limit the intramolecular charge transfer character and thus the magnitude of the first hyperpolarizability.

Biological Activity and Pharmacological Potential of 2 Fluoro 3 Trifluoromethyl Benzamide and Its Analogues

Antimicrobial and Anti-Biofilm Properties

Antibacterial Efficacy Against Pathogenic Microorganisms

Research has demonstrated that benzamide (B126) analogues featuring fluoro and trifluoromethyl substituents possess significant antibacterial properties, particularly against drug-resistant Gram-positive bacteria.

A study on fluoro and trifluoromethyl-substituted salicylanilides revealed potent activity specifically against Staphylococcus aureus (S. aureus), with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 64 µg/mL. nih.gov One standout analogue, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, showed exceptional efficacy against nine methicillin-resistant S. aureus (MRSA) and three vancomycin-resistant S. aureus (VRSA) strains, with MIC values between 0.031 and 0.062 µg/mL. nih.gov This activity was notably better than control drugs like methicillin (B1676495) and vancomycin. nih.gov This compound also demonstrated an ability to reduce pre-formed S. aureus biofilms more effectively than vancomycin. nih.gov

Similarly, a fluorinated benzimidazole (B57391) derivative, TFBZ, was identified as having potent bactericidal effects against both planktonic MRSA (MIC = 4 μg/mL) and its persistent biofilms (MBEC = 8 μg/mL). nih.gov However, TFBZ showed minimal activity against Gram-negative bacteria such as P. aeruginosa, Salmonella, and E. coli. nih.gov Another study investigated new dibenzoxepinone oximes with fluorinated and trifluoromethylated substituents. The 2-F, 4-CF3 and 2-F, 5-CF3 disubstituted derivatives demonstrated good antibacterial activity against Staphylococcus aureus, superior to the antibiotic ceftazidime. semanticscholar.org

| Compound | Target Organism(s) | Key Finding (MIC/Activity) | Reference |

|---|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA, VRSA | MIC: 0.031–0.062 µg/mL | nih.gov |

| TFBZ (a fluorinated benzimidazole derivative) | MRSA | MIC: 4 µg/mL; MBEC: 8 µg/mL | nih.gov |

| 2-F, 4-CF3 disubstituted dibenzoxepinone oxime | S. aureus | Superior to ceftazidime | semanticscholar.org |

| 2-F, 5-CF3 disubstituted dibenzoxepinone oxime | S. aureus | Superior to ceftazidime | semanticscholar.org |

Antifungal Activities

Analogues of 2-Fluoro-3-(trifluoromethyl)benzamide have also been investigated for their potential as antifungal agents. In a study of novel benzamide derivatives containing a triazole moiety, the presence of a fluorine or chlorine atom on the benzene (B151609) ring was found to significantly improve antifungal activity. researchgate.net Conversely, the introduction of a trifluoromethyl group was observed to decrease the activity against the tested phytopathogenic fungi. researchgate.net

Another study on fluorinated chalcones, which share structural motifs with benzamides, found that compounds with a trifluoromethoxy group were more effective antifungals than those with a trifluoromethyl group. nih.gov One chalcone (B49325) derivative bearing an indole (B1671886) ring demonstrated potent antimicrobial activity, and its Minimum Inhibitory Concentration (MIC) was determined to be significant. nih.gov Furthermore, research into 1,2,3-triazole-substituted derivatives of carnosic acid and carnosol (B190744) identified several compounds with notable antifungal properties. Compound 22, which features a p-Br-benzyl substituent, was the most active against Cryptococcus neoformans, inhibiting 91.3% of fungal growth at a concentration of 250 μg∙mL⁻¹. mdpi.com

| Compound Class | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Phytopathogenic fungi | Fluorine substitution improved activity; CF3 group decreased activity. | researchgate.net |

| Trifluoromethoxy-substituted chalcones | Various fungi | More effective than trifluoromethyl-substituted analogues. | nih.gov |

| Compound 22 (1,2,3-Triazole-substituted carnosol derivative) | C. neoformans | 91.3% growth inhibition at 250 μg∙mL⁻¹. | mdpi.com |

Mechanisms of Action (e.g., FtsZ Inhibition, Peptidoglycan Synthesis Disruption)

A primary mechanism of antibacterial action for many benzamide derivatives is the inhibition of the bacterial cell division protein, FtsZ. nih.govnih.gov FtsZ is a highly conserved protein essential for forming the Z-ring, a structure that serves as a scaffold for the cell division machinery in bacteria. nih.govnih.gov

Benzamide-based agents are a promising class of FtsZ inhibitors that target a specific interdomain cleft in the protein. nih.govmdpi.com The compound PC190723, a 3-methoxy benzamide derivative, was one of the first potent antistaphylococcal agents identified that functions through this mechanism. nih.govnih.gov These inhibitors work by promoting an FtsZ protomer conformation that is incompatible with the higher-order assembly required to form a functional division ring. nih.gov This leads to the formation of abnormal FtsZ foci throughout the cell, blocking division and ultimately causing bacterial death. nih.gov The inhibition of FtsZ can have devastating effects not only on cell division but also on cell elongation, resulting in a simultaneous block of both processes. mdpi.com

Anti-inflammatory and Analgesic Research

The inclusion of trifluoromethyl groups in various chemical scaffolds has been explored for the development of new anti-inflammatory and analgesic agents. The strong electron-withdrawing nature of the CF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

One study focused on a series of 2-trifluoromethyl-2H-chromene ethers as novel inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. nih.gov A lead compound from this series, E25, demonstrated a potent inhibitory effect on human recombinant COX-2 with an IC50 value of 70.7 ± 4.7 nM. In rodent models, E25 showed significant anti-inflammatory and analgesic efficacy, comparable or superior to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in carrageenan-induced paw edema and acetic acid-induced writhing tests. nih.gov

Similarly, another compound, 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic acid, known as Flusalazine, has shown significant analgesic effects in mouse models. researchgate.net It effectively reduced pain in both the neurogenic and inflammatory phases of the formalin test and inhibited the formation of paw edema in a carrageenan-induced inflammatory pain model. researchgate.net Research into trifluoromethylpyrazoles has also highlighted their potential as anti-inflammatory agents, with the position of the trifluoromethyl group on the pyrazole (B372694) nucleus greatly influencing the activity profile. researchgate.net

Anticancer and Antitumor Investigations

The trifluoromethyl group is a valuable feature in medicinal chemistry for enhancing the anticancer properties of various molecules. nih.gov It can improve metabolic stability, lipophilicity, and binding selectivity, leading to more potent therapeutic agents. nih.gov

Inhibition of Tumor Cell Proliferation and Invasion

Numerous studies have demonstrated the efficacy of trifluoromethyl-containing compounds in inhibiting the growth and spread of cancer cells. For instance, an isoxazole-based molecule, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (compound 2g), exhibited potent anti-cancer activity against human breast cancer (MCF-7) cells with an IC50 value of 2.63 μM. nih.govrsc.org This was nearly eight times more active than its non-trifluoromethylated counterpart, highlighting the significant contribution of the CF3 group to its antiproliferative effects. nih.govrsc.org

In the context of lung cancer, a novel biscoumarin derivative containing a 3,4,5-trifluorophenyl group, C35, was shown to exert strong cytostatic effects on lung cancer cell proliferation. nih.gov C35 also significantly inhibited the migration of lung cancer cells by reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9) and suppressed the phosphorylation of p38, a key signaling protein involved in cancer progression. nih.gov

Furthermore, research on O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine (F3Thd) found that several analogues were four times more active than F3Thd itself against sarcoma 180 in mice. nih.gov Another compound, SPR965, a dual inhibitor of PI3K and mTOR, demonstrated marked anti-proliferative activity in ovarian cancer cell lines, with IC50 values ranging from 110 nM to 750 nM depending on the cell line. nih.gov SPR965 was also found to reduce the invasive capacity of ovarian cancer cells in a dose-dependent manner. nih.gov

| Compound | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast) | 2.63 μM | nih.govrsc.org |

| C35 (Biscoumarin derivative) | Lewis Lung Cancer | Inhibited cell proliferation and migration | nih.gov |

| SPR965 | SKOV3, Hey, OVCAR433, OVCAR5 (Ovarian) | 110 nM - 750 nM | nih.gov |

| 3'-O-(p-chlorobenzyl)-F3Thd | Sarcoma 180 (in vivo) | ED50 less than one-tenth of F3Thd | nih.gov |

Modulation of Oncogenic Pathways (e.g., Autotaxin Inhibition)

The modulation of oncogenic pathways is a critical area of research for developing novel cancer therapies. One such target is Autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation, migration, and survival. nih.govrsc.org The ATX-LPA signaling axis has been implicated in the progression of various diseases, including fibrosis and cancer. rsc.orgnih.gov

While direct studies on this compound as an Autotaxin inhibitor are not extensively documented in available research, the core benzamide structure is a key feature in many enzyme inhibitors. Analogues containing related structural motifs have been investigated for their potential to inhibit ATX. For instance, the discovery of potent ATX inhibitors often involves scaffolds that can interact with the enzyme's active site, which includes a hydrophobic pocket and zinc ions. nih.gov The inhibition of ATX is considered a promising therapeutic strategy, as it targets the production of LPA, which can influence multiple oncogenic processes. nih.govnih.gov The development of small-molecule ATX inhibitors is an active area of research aimed at treating conditions like idiopathic pulmonary fibrosis and other fibrotic diseases. nih.govnih.gov

Antitubercular Activity Studies

The search for new antitubercular agents is a global health priority. Research has shown that compounds structurally related to this compound serve as precursors for promising antitubercular drugs. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) has been characterized as a synthetic precursor for 8-nitro-1,3-benzothiazin-4-ones, a class of potent agents against tuberculosis, which includes candidates that have entered clinical trials. nih.gov

Furthermore, the trifluoromethyl group, a key feature of the subject compound, has been incorporated into other molecular scaffolds to enhance antitubercular activity. A series of trifluoromethyl pyrimidinone compounds were identified through a whole-cell screen against Mycobacterium tuberculosis, with several hits showing potent minimum inhibitory concentrations (MICs) below 5 μM. nih.gov Although cytotoxicity was a concern for some analogues, medicinal chemistry efforts identified molecules with a promising balance of activity and selectivity, highlighting the potential utility of the trifluoromethyl moiety in the design of new antitubercular drugs. nih.gov

| Compound Class | Target/Activity | Key Findings |

| Trifluoromethyl Pyrimidinones | Mycobacterium tuberculosis | Identified potent molecules with MIC (IC90) of < 5 μM. One promising compound had an MIC of 4.9 μM with no cytotoxicity (IC50 > 100 μM). nih.gov |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Precursor for Antitubercular Agents | Serves as a key building block for 8-nitro-1,3-benzothiazin-4-ones, a class of potent antitubercular compounds. nih.gov |

Modulation of Biological Targets

DNA Gyrase Inhibition

DNA gyrase is a well-established bacterial enzyme target essential for DNA replication, making it a prime candidate for antibacterial drug development. nih.govmdpi.com While there is no direct evidence of this compound inhibiting DNA gyrase, its structural elements are found in known inhibitors. Fluoroquinolones, a major class of DNA gyrase inhibitors, are characterized by their fluorine substituents. nih.govresearchgate.net The development of novel inhibitors often involves modifying existing scaffolds, such as ciprofloxacin, by introducing groups like trifluoromethyl (CF3) to potentially improve activity. nih.gov Furthermore, other classes of DNA gyrase inhibitors, such as N-phenylpyrrolamides, have demonstrated potent, low nanomolar IC50 values against E. coli DNA gyrase and show selectivity over human topoisomerase IIα. rsc.org

Deacetylase Inhibition

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy for cancer treatment. nih.govrsc.org The benzamide chemical structure is a well-recognized zinc-binding group (ZBG) in a major class of HDAC inhibitors. nih.govresearchgate.net Research has demonstrated that benzamide-containing molecules are often selective inhibitors of class I HDACs. nih.govresearchgate.net

The inclusion of fluorine and trifluoromethyl groups can significantly enhance inhibitory potency. Trifluoromethyl ketones, for example, have been identified as a class of HDAC inhibitors, leading to the development of submicromolar inhibitors with antiproliferative effects in cancer cell lines. nih.gov These trifluoromethyl ketone-based inhibitors can exhibit complex, class-dependent mechanisms of action against different HDAC isoforms. rsc.orgresearchgate.net Studies comparing fluorinated and non-fluorinated analogues of other HDAC inhibitors have shown that the fluorinated derivatives can be two to nine times more active, confirming the beneficial role of fluorine in enhancing potency. nih.gov

| Inhibitor Class | Target Enzyme | Key Findings |

| Benzamides | HDAC Class I (e.g., HDAC1, HDAC3) | Act as potent and selective inhibitors of class I HDACs. nih.govresearchgate.net |

| Trifluoromethyl Ketones | Histone Deacetylases (HDACs) | Identified as potent HDAC inhibitors with antiproliferative effects. nih.gov Exhibit differential, slow-binding mechanisms against various HDAC isoforms. researchgate.net |

| Fluorinated Analogues | HDAC1 | Fluorinated derivatives were found to be 2 to 9 times more potent than their non-fluorinated counterparts. nih.gov |

G Protein-Coupled Receptors (GPCRs) and Serotonin (B10506) Receptors

G Protein-Coupled Receptors (GPCRs) represent a vast and diverse family of cell surface receptors that are the targets of a large percentage of modern drugs. nih.gov The serotonin (5-HT) receptor family, a subset of GPCRs, is critically involved in a wide range of physiological and pathological processes, making them key targets for therapeutic intervention in neuropsychiatric disorders. nih.govnih.gov There are numerous subtypes of serotonin receptors, which couple to different G proteins to initiate signaling cascades. mdpi.com While the benzamide moiety is present in some ligands for serotonin receptors, specific activity data for this compound on these receptors is not prominently available. The development of ligands with specific agonist or antagonist profiles for 5-HT receptor subtypes is a major goal in drug discovery. nih.govnih.gov

Potassium Channels

Voltage-gated potassium channels, such as Kv1.3, are important therapeutic targets, particularly for autoimmune diseases, due to their role in regulating T-cell activation. nih.gov Benzamide-derived structures have been explored as potent inhibitors of the Kv1.3 channel. Through ligand-based design, a library of benzamide derivatives was synthesized and evaluated. Structure-activity relationship (SAR) studies of these compounds revealed that specific structural modifications to the benzamide scaffold and associated rings could yield inhibitors with potent, sub-micromolar, and even nanomolar IC50 values. nih.gov For example, certain carbamate (B1207046) derivatives in this class achieved IC50 values as low as 122 nM. nih.gov

| Compound Series | Target Channel | Potency (IC50) |

| Benzamide-derived carbamates (trans-isomers) | Kv1.3 | 122 nM and 166 nM for the most potent analogues. nih.gov |

| Benzamide-derived hydroxy analogues (cis-isomers) | Kv1.3 | Displayed sub-micromolar IC50 values. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Biological Property Relationship (SBPR) Analyses

The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govacs.orgresearchgate.net The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. acs.orgresearchgate.net

In many cases, the addition of a fluorine atom or a trifluoromethyl group leads to a significant enhancement of biological activity. nih.gov This can be attributed to several factors:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can affect how a molecule interacts with its biological target. acs.org

Increased Potency: Fluorination can lead to more potent binding to target enzymes or receptors. This has been observed in various compound classes, including HDAC inhibitors and antitubulin agents, where fluorinated analogues show significantly lower IC50 or GI50 values. nih.govnih.gov

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body. nih.gov However, metabolism at fluorinated carbons can still occur. acs.org

Improved Membrane Permeability: The lipophilicity of a molecule can be increased by the introduction of fluorine, which may improve its ability to cross biological membranes. nih.gov

The strategic placement of fluorine is crucial, as it can also introduce liabilities. For instance, fluorine atoms at certain positions can be metabolically unstable or lead to the formation of toxic metabolites. acs.org Nonetheless, the judicious use of fluorine and trifluoromethyl groups, as seen in the this compound structure, remains a powerful tool for optimizing the biological properties of therapeutic candidates. nih.govresearchgate.net

Role of the Trifluoromethyl Group in Modulating Bioactivity

The trifluoromethyl (CF3) group is a privileged substituent in modern drug design, prized for its unique electronic and steric properties that can profoundly influence a molecule's pharmacological profile. mdpi.commdpi.com Its incorporation into the benzamide scaffold, as seen in this compound and its analogues, is a deliberate strategy to enhance therapeutic potential. The CF3 group's strong electron-withdrawing nature, high lipophilicity, and metabolic stability are key contributors to its bioactivity-modulating effects. mdpi.com

One of the primary advantages of the trifluoromethyl group is its ability to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com This enhanced stability can lead to a longer half-life in vivo, allowing for sustained therapeutic action. Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. mdpi.com

Influence of Aromatic and Aliphatic Substitutions on the Benzamide Core

The biological activity of benzamide derivatives is not solely dictated by the presence of a trifluoromethyl group; the nature and position of other substituents on both the benzamide and any appended aromatic or aliphatic moieties are equally critical in defining their pharmacological profile. Structure-activity relationship (SAR) studies on analogues of 2-substituted-3-(trifluoromethyl)benzamides have provided valuable insights into how these modifications can be fine-tuned to optimize potency and selectivity.

For instance, in a series of 2-phenoxy-3-(trifluoromethyl)benzamide derivatives investigated for their antiplasmodial activity, substitutions on an N-phenyl ring were shown to have a significant impact. The position of these substituents was found to be a critical determinant of activity.

| Compound | Substitution on N-phenyl ring | IC50 (µM) against P. falciparum |

|---|---|---|

| Analogue 1 | 4-fluoro | 0.85 |

| Analogue 2 | 3-fluoro | > 10 |

| Analogue 3 | 2-fluoro | > 10 |

| Analogue 4 | 4-chloro | 0.65 |

| Analogue 5 | 3-chloro | > 10 |

| Analogue 6 | 2-chloro | > 10 |

As illustrated in the table, halogen substitutions at the para-position of the N-phenyl ring (Analogue 1 and Analogue 4) resulted in potent antiplasmodial activity. In contrast, moving the same substituents to the meta or ortho positions (Analogues 2, 3, 5, and 6) led to a dramatic loss of activity. This highlights the importance of the substitution pattern in ensuring an optimal orientation of the molecule within the target's binding site.

Furthermore, the introduction of more complex aliphatic and aromatic groups can also significantly modulate bioactivity. For example, the incorporation of a piperazine (B1678402) ring at the para-position of the N-phenyl ring, a common strategy in drug design to improve solubility and pharmacokinetic properties, can be beneficial. However, the nature of the substituent on the distal nitrogen of the piperazine is also a key factor.

| Compound | Substituent on Piperazine | IC50 (µM) against P. falciparum |

|---|---|---|

| Analogue 7 | Boc (tert-Butoxycarbonyl) | 0.45 |

| Analogue 8 | Acetyl | 1.20 |

| Analogue 9 | Benzyl | 0.98 |

These findings underscore the intricate nature of structure-activity relationships, where even seemingly minor changes to the periphery of the molecule can have a profound impact on its biological effect. The benzamide core provides a robust scaffold, but it is the specific combination and spatial arrangement of the trifluoromethyl group and other aromatic and aliphatic substitutions that ultimately determine the pharmacological potential of these compounds.

Future Directions and Advanced Research Perspectives

Development of Highly Selective and Potent Analogues for Specific Biological Targets

The 2-fluoro-3-(trifluoromethyl)benzamide core structure is a promising starting point for the development of new therapeutic agents. Research into related fluorinated benzamides has already identified several potential biological targets. Future work will likely focus on synthesizing and screening libraries of analogues to identify compounds with high potency and selectivity for specific enzymes and receptors.

Key research targets for analogues could include:

CETP Inhibitors: Fluorinated 3-benzylamino benzamides have shown inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), a target for treating hyperlipidemia. nih.govresearchgate.netbenthamdirect.com Structure-activity relationship (SAR) studies indicate that the position of the fluorine atom and the nature of other substituents are critical for activity. nih.govresearchgate.net

HDAC Inhibitors: Benzamide-containing molecules are a known class of histone deacetylase (HDAC) inhibitors, which are promising targets for cancer therapy. The introduction of fluorine can enhance potency and selectivity for specific HDAC isoforms. nih.gov

VEGFR-2 Inhibitors: Novel benzamide (B126) conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a key role in angiogenesis and tumor growth. nih.gov

Sodium Channel Blockers: Certain benzamide derivatives have demonstrated efficacy in preclinical models of chronic pain by acting as peripherally acting sodium channel blockers, potentially targeting the Na(v)1.7 channel.

CGRP Antagonists: The presence of trifluoromethyl groups is a feature in drugs like atogepant, a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor used for migraine treatment. nih.gov This suggests that analogues of this compound could be explored for similar neurological applications.

The development of these analogues will involve extensive SAR studies to optimize their interaction with the biological target, thereby maximizing therapeutic efficacy.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. nih.govnih.gov These computational tools can accelerate the drug discovery process by rapidly screening vast virtual libraries of potential analogues and predicting their biological activities and physicochemical properties. nih.gov

Applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data for fluorinated benzamides to build models that predict bioactivity against targets like HDACs or CETP. researchgate.net This allows for the in silico screening of millions of compounds, prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the benzamide core, optimized for desired properties such as high binding affinity for a specific target, metabolic stability, and low toxicity.

Explainable AI (XAI): Interpretable ML models can provide insights into the chemical features responsible for a compound's activity. arxiv.org This helps chemists understand the structure-activity relationships and make more informed decisions in designing the next generation of analogues. arxiv.org

By integrating these computational approaches, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with developing new therapeutic agents.

Exploration of Novel Therapeutic Applications Beyond Current Indications

Derivatives of trifluoromethyl-substituted benzamides have already shown a wide spectrum of biological activities, suggesting that future research could uncover novel therapeutic uses for analogues of this compound. ontosight.ai

Potential new therapeutic areas for exploration include:

Anticancer Agents: Besides HDAC and VEGFR-2 inhibition, trifluoromethyl-benzamide derivatives have demonstrated general anticancer and anti-proliferative properties. nih.govontosight.aichemimpex.com

Antimicrobial and Antifungal Agents: Research has indicated that certain benzamide derivatives possess antimicrobial properties. ontosight.ai Specifically, related structures have shown activity against phytopathogenic fungi, pointing towards potential applications in treating fungal infections in humans as well.

Anti-inflammatory Agents: Anti-inflammatory activity has been noted as a property of some benzamide derivatives, an area ripe for further investigation. ontosight.ai

Metabolic Disorders: Specialized compounds like 3,5-bis(trifluoromethyl)benzamide (B1297820) serve as intermediates in the synthesis of pharmaceuticals targeting metabolic disorders. chemimpex.com

A systematic screening of this compound analogues against a diverse range of biological targets could reveal unexpected activities and open up new avenues for therapeutic development.

Biotransformation Studies and Metabolic Fate of the Compound

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability. mdpi.commdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com

Future research in this area should focus on:

In Vitro Metabolic Assays: Studies using liver microsomes are needed to identify the primary metabolic pathways and potential metabolites. nih.gov While the trifluoromethyl group itself is stable, other positions on the molecule may be susceptible to hydroxylation, glucuronidation, or other phase I and phase II metabolic reactions.

Metabolite Identification: Advanced analytical techniques like mass spectrometry will be essential for identifying the structure of any metabolites formed.

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is a critical step. The lipophilicity conferred by the fluorinated groups is expected to influence membrane permeability and bioavailability. researchgate.net

While the trifluoromethyl group often imparts a "global protective effect" against metabolism, comprehensive biotransformation studies are necessary to fully characterize the compound's behavior in vivo. nih.gov

Application in Advanced Materials Science and Agrochemical Innovation

The unique properties of this compound also position it as a valuable building block in materials science and agrochemical development.

Advanced Materials Science: The presence of multiple fluorine atoms suggests that this compound could be used as a monomer or precursor for creating advanced fluoropolymers. man.ac.uk Fluoropolymers are known for their exceptional properties, including:

High thermal stability and chemical inertness. numberanalytics.combritannica.com